N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a thiazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
The furan ring can be synthesized via the Paal-Knorr synthesis, where 1,4-diketones are cyclized in the presence of an acid catalyst. The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using reagents like carbodiimides (e.g., DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of dihydrothiazoles and reduced furan derivatives.
Substitution: Formation of halogenated thiazole and furan derivatives.
Scientific Research Applications
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiazole ring can interact with nucleophilic sites, while the furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both thiazole and furan rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-14-5-7-15(8-6-14)10-16-11-20-19(24-16)21-18(22)17-9-12(2)23-13(17)3/h5-9,11H,4,10H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHAZKQSLOSUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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